molecular formula C22H31N3O B3933402 2-[1-Cyclohexyl-4-(quinolin-6-ylmethyl)piperazin-2-yl]ethanol

2-[1-Cyclohexyl-4-(quinolin-6-ylmethyl)piperazin-2-yl]ethanol

Cat. No.: B3933402
M. Wt: 353.5 g/mol
InChI Key: DIHRBLGWSAHONV-UHFFFAOYSA-N
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Description

2-[1-Cyclohexyl-4-(quinolin-6-ylmethyl)piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a cyclohexyl group and a quinoline moiety

Properties

IUPAC Name

2-[1-cyclohexyl-4-(quinolin-6-ylmethyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O/c26-14-10-21-17-24(12-13-25(21)20-6-2-1-3-7-20)16-18-8-9-22-19(15-18)5-4-11-23-22/h4-5,8-9,11,15,20-21,26H,1-3,6-7,10,12-14,16-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHRBLGWSAHONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2CCO)CC3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Cyclohexyl-4-(quinolin-6-ylmethyl)piperazin-2-yl]ethanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the formation of the piperazine ring and subsequent substitution reactions to introduce the cyclohexyl and ethanol groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-[1-Cyclohexyl-4-(quinolin-6-ylmethyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various alkyl or aryl groups onto the piperazine ring .

Scientific Research Applications

2-[1-Cyclohexyl-4-(quinolin-6-ylmethyl)piperazin-2-yl]ethanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[1-Cyclohexyl-4-(quinolin-6-ylmethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets in the body. This compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and piperazine-based molecules, such as:

Uniqueness

What sets 2-[1-Cyclohexyl-4-(quinolin-6-ylmethyl)piperazin-2-yl]ethanol apart is its unique combination of a cyclohexyl group, a quinoline moiety, and a piperazine ring, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[1-Cyclohexyl-4-(quinolin-6-ylmethyl)piperazin-2-yl]ethanol
Reactant of Route 2
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2-[1-Cyclohexyl-4-(quinolin-6-ylmethyl)piperazin-2-yl]ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.